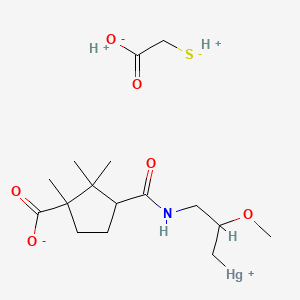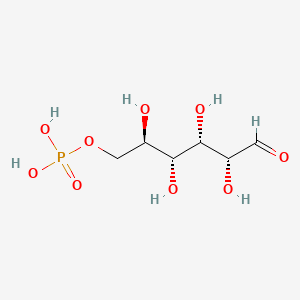
Mercaptomerin
Übersicht
Beschreibung
Mercaptomerin is a mercurial diuretic compound known for its effectiveness in treating conditions such as congestive heart failure. It is a complex molecule that includes mercury, which is chemically linked to theophylline. This linkage enhances its therapeutic range by reducing tissue irritation and increasing diuresis .
Wissenschaftliche Forschungsanwendungen
Mercaptomerin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von quecksilberhaltigen Diuretika und ihre Wechselwirkungen mit anderen Chemikalien zu untersuchen.
Biologie: Die Erforschung von this compound trägt zum Verständnis der biologischen Wirkungen von quecksilberhaltigen Verbindungen und ihrer Wirkmechanismen bei.
Medizin: this compound wird aufgrund seiner starken diuretischen Wirkung hauptsächlich zur Behandlung von Herzinsuffizienz eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es bestimmte Enzyme hemmt, die an der Wasser- und Elektrolythaushaltsregulation in den Nieren beteiligt sind. Das Vorhandensein von Quecksilber in der Verbindung ermöglicht es ihr, an diese Enzyme zu binden, was zu einer erhöhten Diurese führt. Theophyllin, das an das Quecksilberatom gebunden ist, verstärkt diese Wirkung, indem es Gewebsreizungen reduziert und die Rate der Quecksilbereliminierung durch die Nieren erhöht .
Ähnliche Verbindungen:
Mercaptopurin: Ein Antineoplastikum, das zur Behandlung der akuten lymphatischen Leukämie eingesetzt wird.
Quecksilberchlorid: Eine Verbindung, die in verschiedenen industriellen Anwendungen und als Desinfektionsmittel eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Kombination aus Quecksilber und Theophyllin, die eine hohe Wirksamkeit mit minimaler Toxizität bietet. Diese Kombination ermöglicht gezielte diuretische Wirkungen mit reduzierten Nebenwirkungen im Vergleich zu anderen quecksilberhaltigen Verbindungen .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Mercaptomerin wird durch chemische Verknüpfung von Theophyllin mit einer Valenz des Quecksilberatoms synthetisiert. Dieser Prozess umfasst mehrere Schritte, einschließlich der Herstellung von Theophyllin und seiner anschließenden Reaktion mit einer Quecksilberverbindung unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung bestimmter Temperaturen und pH-Werte, um die Stabilität und Wirksamkeit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound chemische Reaktionen im großen Maßstab, die sorgfältig überwacht werden, um die Qualität und Reinheit der Verbindung zu gewährleisten. Der Prozess umfasst die Verwendung von Spezialausrüstung, um Quecksilber sicher zu handhaben und sicherzustellen, dass das Endprodukt die behördlichen Standards für pharmazeutische Anwendungen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mercaptomerin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine pharmakologische Aktivität und seine Wechselwirkung mit biologischen Systemen unerlässlich .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können zur Oxidation von this compound verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion von this compound eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die seine diuretischen Eigenschaften behalten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wirkmechanismus
Mercaptomerin exerts its effects by inhibiting specific enzymes involved in water and electrolyte balance in the kidneys. The presence of mercury in the compound allows it to bind to these enzymes, leading to increased diuresis. Theophylline, linked to the mercury atom, enhances this effect by reducing tissue irritation and increasing the rate of mercury elimination by the kidneys .
Vergleich Mit ähnlichen Verbindungen
Mercaptopurine: An antineoplastic agent used to treat acute lymphocytic leukemia.
Mercuric Chloride: A compound used in various industrial applications and as a disinfectant.
Thiomersal: A mercury-containing compound used as a preservative in vaccines and other pharmaceutical products.
Uniqueness of Mercaptomerin: this compound is unique due to its specific combination of mercury and theophylline, which provides a high degree of effectiveness with minimal toxicity. This combination allows for targeted diuretic effects with reduced side effects compared to other mercurial compounds .
Eigenschaften
IUPAC Name |
[3-[(3-carboxylato-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury(1+);hydron;2-sulfidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO4.C2H4O2S.Hg/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;3-2(4)1-5;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);5H,1H2,(H,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMQLDDGSMLGDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1(C(CCC1(C)C(=O)[O-])C(=O)NCC(C[Hg+])OC)C.C(C(=O)[O-])[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27HgNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21259-76-7 (di-hydrochloride salt) | |
| Record name | Mercaptomerin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901046256 | |
| Record name | Mercaptomerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Decomposes 150-155 °C; insol in benzene /Mercaptomerin sodium/ | |
| Record name | MERCAPTOMERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20223-84-1 | |
| Record name | Mercaptomerin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020223841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercaptomerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901046256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MERCAPTOMERIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3356 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2-ethyl-1-oxobutyl)amino]-N-(2-furanylmethyl)benzamide](/img/structure/B1208516.png)
![1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B1208519.png)


![N-(3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B1208525.png)



